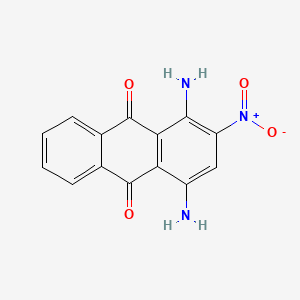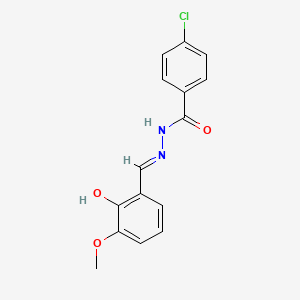
9,10-Anthracenedione, 1,4-diamino-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-nitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two amino groups at positions 1 and 4, and a nitro group at position 2 on the anthraquinone backbone. This compound is known for its vibrant color and is used in various applications, particularly in the dye industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diamino-2-nitroanthraquinone can be synthesized through several methods. One common approach involves the nitration of 1,4-diaminoanthraquinone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In industrial settings, the production of 1,4-diamino-2-nitroanthraquinone often involves continuous-flow methods to enhance efficiency and safety. For instance, the ammonolysis of 1-nitroanthraquinone at high temperatures can be employed to produce 1-aminoanthraquinone, which can then be further modified to obtain 1,4-diamino-2-nitroanthraquinone .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 1,2,4-triaminoanthraquinone.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
1,4-Diamino-2-nitroanthraquinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other anthraquinone derivatives.
Industry: It is widely used in the dye industry for the production of vibrant and stable dyes.
Mécanisme D'action
The mechanism of action of 1,4-diamino-2-nitroanthraquinone involves its interaction with biological molecules through electron transfer reactions. The compound can bind to DNA and proteins, affecting their function. The presence of amino and nitro groups allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the nitro group and has different reactivity and applications.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of a nitro group, leading to different chemical properties and uses.
1,4-Bis(ethylamino)anthraquinone: Features ethylamino groups, which alter its solubility and reactivity.
Uniqueness
1,4-Diamino-2-nitroanthraquinone is unique due to the presence of both amino and nitro groups on the anthraquinone backbone. This combination imparts distinct chemical reactivity and makes it valuable for specific applications, particularly in the synthesis of dyes and potential therapeutic agents.
Propriétés
Numéro CAS |
23677-62-5 |
|---|---|
Formule moléculaire |
C14H9N3O4 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
1,4-diamino-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H9N3O4/c15-8-5-9(17(20)21)12(16)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,15-16H2 |
Clé InChI |
RPAUNJMPBLFVQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)


![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)


![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11692949.png)
![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
